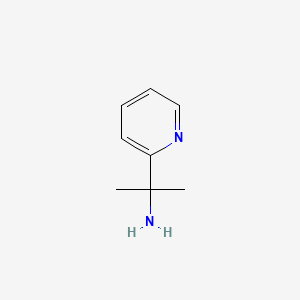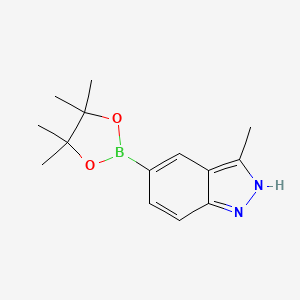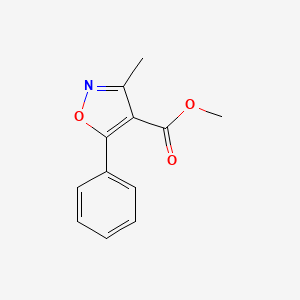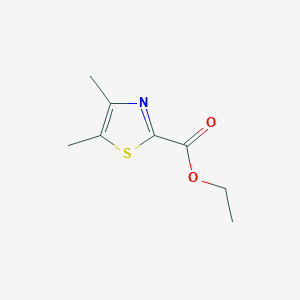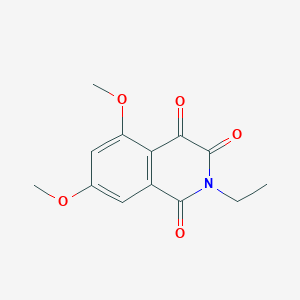
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione (EDIMT) is an organic compound classified as an isoquinoline-1,3,4(2H)-trione. It is a derivative of the isoquinoline family, which are nitrogen-containing heterocyclic compounds. As a member of this family, EDIMT is of particular interest due to its potential medicinal applications.
Scientific Research Applications
Synthetic Applications :
- The compound has been utilized in the efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, showing potential for industrial production due to its simple operation and high yield (Chen Jian-xi, 2014).
- Another study highlights its reactivity towards nitrilimines in the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline, contributing to the development of new synthetic methodologies (Tayseer A. Abdallah, 2002).
Chemical Properties and Reactions :
- A study described a metal-free air oxidation process using trifunctional aromatic ketone in reactions with primary amines, facilitating the access to a series of isoquinoline-1,3,4(2H)-triones, highlighting the compound's utility in creating oxygen-rich heterocyclic scaffolds (A. Di Mola, C. Tedesco, A. Massa, 2019).
Applications in Medicinal Chemistry :
- The compound has been explored for its potential in inactivating Caspase-3, an important target for treating diseases involving deregulated apoptosis. This study provided insights into the mechanism of action and suggested its potential use in developing inhibitors against caspase-3 (Jun-qing Du et al., 2008).
- Another research focused on the synthesis and evaluation of amino-substituted derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione, investigating their hydrolytic stabilities and potential herbicidal effects, thus highlighting its applications in agriculture (G. Mitchell et al., 2000).
properties
IUPAC Name |
2-ethyl-5,7-dimethoxyisoquinoline-1,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDMCDUGCVZSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877167 |
Source


|
| Record name | ISOQUINOLINE134TRIONE57DIMETHOXY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)
